molecular formula C10H14BrNO3 B8743736 5-Bromo-2-methoxy-3-(3-methoxypropoxy)pyridine CAS No. 865156-71-4

5-Bromo-2-methoxy-3-(3-methoxypropoxy)pyridine

Cat. No. B8743736
M. Wt: 276.13 g/mol
InChI Key: LEDCNNBKVQRVBL-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

A mixture of 21 mmol 5-bromo-3-(3-methoxy-propoxy)-1H-pyridin-2-one, 14 mmol silver carbonate and 25 mmol iodomethane in 35 ml of benzene are stirred at 40-50° C. for 24 hours with exclusion of light. The mixture is cooled in an ice bath and the silver salts are removed by filtration. The filtrate is washed with 2% aqueous sodium hydrogencarbonate solution and with water (2×). The organic layer is dried over sodium sulphate, filtered and concentrated. The title compound is obtained from the residue by means of flash chromatography (SiO2 60F) and identified based on its Rf value.
Name
5-bromo-3-(3-methoxy-propoxy)-1H-pyridin-2-one
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
14 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH2:10][CH2:11][CH2:12][O:13][CH3:14])[C:5](=[O:8])[NH:6][CH:7]=1.I[CH3:16]>C1C=CC=CC=1.C(=O)([O-])[O-].[Ag+2]>[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH2:10][CH2:11][CH2:12][O:13][CH3:14])[C:5]([O:8][CH3:16])=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
5-bromo-3-(3-methoxy-propoxy)-1H-pyridin-2-one
Quantity
21 mmol
Type
reactant
Smiles
BrC=1C=C(C(NC1)=O)OCCCOC
Name
Quantity
25 mmol
Type
reactant
Smiles
IC
Name
Quantity
35 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
14 mmol
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 (± 5) °C
Stirring
Type
CUSTOM
Details
are stirred at 40-50° C. for 24 hours with exclusion of light
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the silver salts are removed by filtration
WASH
Type
WASH
Details
The filtrate is washed with 2% aqueous sodium hydrogencarbonate solution and with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)OC)OCCCOC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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